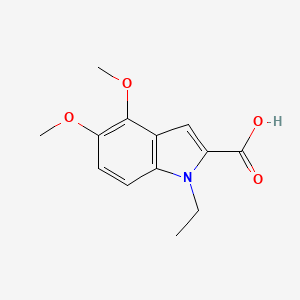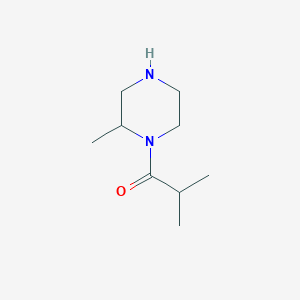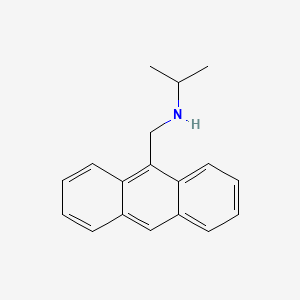![molecular formula C14H23N B6330565 {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine CAS No. 1240566-25-9](/img/structure/B6330565.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine” is a complex organic compound. It consists of a phenyl group substituted with a 2-methylpropyl group, and a propan-2-ylamine group . The compound is related to the class of organic compounds known as phenylpiperazines .
Synthesis Analysis
The synthesis of “this compound” could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a phenyl ring, a 2-methylpropyl group, and a propan-2-ylamine group . The exact structure would depend on the specific isomers and stereochemistry of the compound.Chemical Reactions Analysis
The chemical reactions involving “this compound” could include various types of organic reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and composition. For example, its molecular weight is 205.34 . Other properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
X-ray Structures and Computational Studies
The structural analysis of cathinones, which are chemically similar to the compound , has been extensively studied. These studies involve X-ray diffraction and computational methods to determine molecular geometry and electronic properties, providing a foundation for understanding the physical and chemical properties of related compounds (Nycz et al., 2011).
Pharmacological Characterization
Research on κ-opioid receptor antagonists with structural similarities to the specified compound has shed light on potential therapeutic applications. These studies explore the binding affinity to receptors and potential efficacy in treating conditions such as depression and addiction (Grimwood et al., 2011).
Synthesis and Application in Material Science
Functional modification of polymers through the incorporation of amine compounds, including those structurally related to "{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine," has been investigated. These modifications aim to enhance material properties such as swelling behavior, thermal stability, and biological activity, indicating potential applications in medical and engineering fields (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Amine derivatives have been evaluated as corrosion inhibitors, demonstrating the potential to protect metals in acidic environments. This research highlights the utility of such compounds in industrial applications, where corrosion resistance is crucial (Boughoues et al., 2020).
Catalysis and Organic Synthesis
The application of amine compounds in catalysis, particularly in facilitating reactions such as aryl-Cl activation and polymerization, has been documented. These studies provide insight into the versatility of amines in synthetic chemistry, enabling the development of more efficient and selective catalytic processes (Deeken et al., 2006).
Safety and Hazards
The safety and hazards associated with “{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine” are not clear from the available data. It’s always important to handle chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal methods .
Wirkmechanismus
Mode of Action
The mode of action of N-(4-Isobutylbenzyl)propan-2-amine is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets, which are yet to be identified.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of N-(4-Isobutylbenzyl)propan-2-amine’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s structure and function . .
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(2)9-13-5-7-14(8-6-13)10-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRESZHNGHXRXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

amine](/img/structure/B6330508.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)





